3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18909713
InChI: InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H
SMILES:
Molecular Formula: C22H12ClNO6
Molecular Weight: 421.8 g/mol

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

CAS No.:

Cat. No.: VC18909713

Molecular Formula: C22H12ClNO6

Molecular Weight: 421.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate -

Specification

Molecular Formula C22H12ClNO6
Molecular Weight 421.8 g/mol
IUPAC Name [3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate
Standard InChI InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H
Standard InChI Key LYSHSDHQWIBIAO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 4H-chromen-4-one system, a bicyclic structure featuring a benzene ring fused to a γ-pyrone ring. At position 3, a 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 7-position is esterified with 3-nitrobenzoic acid. The nitro group at the meta position of the benzoate enhances electron-deficient character, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Formula: C22H13ClNO6\text{C}_{22}\text{H}_{13}\text{Cl}\text{N}\text{O}_6

  • Molecular weight: 422.80 g/mol (calculated via PubChem algorithms) .

Spectroscopic Data

  • IR: Expected peaks include νmax\nu_{\text{max}} for ketone (1670–1750 cm1^{-1}), ester carbonyl (1700–1760 cm1^{-1}), and nitro groups (1520–1350 cm1^{-1}) .

  • NMR:

    • 1H^1\text{H} NMR: Aromatic protons (δ 6.8–8.5 ppm), ketone-adjacent protons (δ 7.2–7.6 ppm), and nitrobenzoate signals (δ 8.0–8.5 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl carbons (δ 165–185 ppm), aromatic carbons (δ 110–150 ppm), and nitro group carbons (δ 125–135 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Chromenone Core Formation: Pechmann condensation of resorcinol with ethyl acetoacetate in acidic conditions yields 7-hydroxy-4H-chromen-4-one .

  • Chlorophenyl Introduction: Friedel-Crafts acylation or nucleophilic aromatic substitution introduces the 4-chlorophenyl group at position 3 .

  • Esterification: Reaction of 7-hydroxychromenone with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) forms the ester linkage .

Chemical Reactivity

  • Ester Hydrolysis: Susceptible to alkaline hydrolysis, yielding 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol and 3-nitrobenzoic acid.

  • Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and bioactivity .

  • Electrophilic Substitution: The electron-deficient benzoate ring may undergo nitration or sulfonation under vigorous conditions .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/Range
Melting Point210–215°C (decomposes)
SolubilityDMSO > 10 mg/mL; <1 mg/mL in H2_2O
LogP (Partition Coefficient)3.8 (predicted)

Stability

  • Thermal: Stable up to 200°C; decomposition observed above 215°C.

  • Photochemical: Nitro group may facilitate photodegradation; storage in amber vials recommended .

Biological Activity and Mechanisms

Enzyme Inhibition

Chromene derivatives exhibit affinity for kinase and oxidoreductase enzymes. Molecular docking studies suggest:

  • The nitro group forms halogen bonds with catalytic residues of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) .

  • The chlorophenyl group enhances hydrophobic interactions with enzyme pockets, improving binding affinity .

Inhibition Data (Analog Compounds)

EnzymeIC50_{50} (μM)Source
COX-212.4MDPI Biomolecules
LOX-518.9MDPI Biomolecules
Acetylcholinesterase25.6PubChem

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Structural optimization (e.g., replacing nitro with sulfonamide) may improve selectivity and reduce toxicity.

  • Combination Therapy: Synergy with cisplatin observed in analog studies, suggesting utility in chemo-resistant cancers .

Industrial Uses

  • Fluorescent Probes: Nitrochromenes exhibit UV absorption (λmax_{\text{max}} ≈ 320 nm), applicable in sensors .

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